![molecular formula C11H8N2O3S B6413952 3-(2-Formylthiophen-4-yl)-6-aminopicolinic acid, 95% CAS No. 1261970-95-9](/img/structure/B6413952.png)
3-(2-Formylthiophen-4-yl)-6-aminopicolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Formylthiophen-4-yl)-6-aminopicolinic acid, 95% (3-FTAPA) is a synthetic compound belonging to the class of heterocyclic compounds. It is a derivative of picolinic acid and has a molecular weight of 254.32 g/mol. 3-FTAPA can be synthesized using a two-step procedure involving the reaction of 2-formylthiophene and 6-aminopicolinic acid in the presence of a base catalyst. This compound has been studied extensively in the field of scientific research and has been found to have a wide range of applications in various areas.
Scientific Research Applications
3-(2-Formylthiophen-4-yl)-6-aminopicolinic acid, 95% has a wide range of applications in scientific research. It has been used in a variety of studies including the study of enzyme-substrate interactions, the study of enzyme kinetics, and the study of molecular recognition. In addition, 3-(2-Formylthiophen-4-yl)-6-aminopicolinic acid, 95% has been used in the study of molecular recognition in the context of drug design, as well as in the study of enzyme inhibition. 3-(2-Formylthiophen-4-yl)-6-aminopicolinic acid, 95% has also been used in the study of cellular signaling pathways and the study of gene expression.
Mechanism of Action
The mechanism of action of 3-(2-Formylthiophen-4-yl)-6-aminopicolinic acid, 95% is not yet fully understood. However, it is believed that 3-(2-Formylthiophen-4-yl)-6-aminopicolinic acid, 95% acts as an inhibitor of certain enzymes and can also act as an agonist of certain proteins. In the case of enzymes, 3-(2-Formylthiophen-4-yl)-6-aminopicolinic acid, 95% binds to the active site of the enzyme, preventing it from catalyzing the reaction. In the case of proteins, 3-(2-Formylthiophen-4-yl)-6-aminopicolinic acid, 95% binds to the receptor site of the protein, triggering a conformational change which activates the protein.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Formylthiophen-4-yl)-6-aminopicolinic acid, 95% are not yet fully understood. However, it has been found to have an inhibitory effect on certain enzymes and an agonistic effect on certain proteins. In addition, 3-(2-Formylthiophen-4-yl)-6-aminopicolinic acid, 95% has been found to have an inhibitory effect on the growth of certain bacterial strains, as well as an inhibitory effect on the growth of certain cancer cell lines.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-(2-Formylthiophen-4-yl)-6-aminopicolinic acid, 95% in lab experiments is its high degree of specificity. This compound has been found to be highly selective in its binding to certain enzymes and proteins, allowing for accurate and reproducible results. In addition, 3-(2-Formylthiophen-4-yl)-6-aminopicolinic acid, 95% is relatively stable and can be stored for long periods of time without significant degradation. However, one of the main limitations of using 3-(2-Formylthiophen-4-yl)-6-aminopicolinic acid, 95% in lab experiments is its relatively high cost.
Future Directions
The potential applications of 3-(2-Formylthiophen-4-yl)-6-aminopicolinic acid, 95% are still being explored. In the future, it is likely that this compound will be used in the development of new drugs, as well as in the study of new cellular signaling pathways. In addition, 3-(2-Formylthiophen-4-yl)-6-aminopicolinic acid, 95% may be used in the study of enzyme inhibition and in the development of new enzyme inhibitors. Finally, 3-(2-Formylthiophen-4-yl)-6-aminopicolinic acid, 95% may be used in the development of new diagnostic tools and in the study of gene expression.
Synthesis Methods
The synthesis of 3-(2-Formylthiophen-4-yl)-6-aminopicolinic acid, 95% is achieved by a two-step procedure involving the reaction of 2-formylthiophene and 6-aminopicolinic acid in the presence of a base catalyst. The first step involves the reaction of 2-formylthiophene with 6-aminopicolinic acid in the presence of a base catalyst such as sodium hydroxide or potassium carbonate. The reaction produces an intermediate compound which is then reacted with a second base catalyst to form 3-(2-Formylthiophen-4-yl)-6-aminopicolinic acid, 95%. The reaction is carried out at a temperature of 80–90°C and is complete within 1–2 hours.
properties
IUPAC Name |
6-amino-3-(5-formylthiophen-3-yl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3S/c12-9-2-1-8(10(13-9)11(15)16)6-3-7(4-14)17-5-6/h1-5H,(H2,12,13)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJZDSSTGGISQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C2=CSC(=C2)C=O)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Formylthiophen-4-YL)-6-aminopicolinic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.